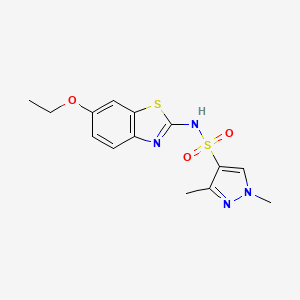

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Description

Chemical Structure and Synthesis:

This compound features a 6-ethoxy-substituted benzothiazole core linked via a sulfonamide group to a 1,3-dimethylpyrazole moiety. Key synthetic steps include the condensation of 6-ethoxy-1,3-benzothiazol-2-amine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, as inferred from analogous sulfonamide syntheses in benzothiazole chemistry . Spectroscopic characterization (IR, $^1$H NMR) confirms the ethoxy group (δ ~1.44 ppm, triplet) and pyrazole methyl groups (δ ~2.20–2.50 ppm) .

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-4-21-10-5-6-11-12(7-10)22-14(15-11)17-23(19,20)13-8-18(3)16-9(13)2/h5-8H,4H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLQAFPBTDISMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CN(N=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Ethoxy-2-Aminothiophenol

The benzothiazole core is synthesized via cyclization of 4-ethoxy-2-aminothiophenol using thiophilic reagents. A representative procedure involves:

- Reagents : 4-Ethoxy-2-aminothiophenol, carbon disulfide (CS₂), potassium hydroxide (KOH).

- Conditions : Reflux in ethanol for 6–8 hours.

- Mechanism : The thiol group reacts with CS₂ to form a dithiocarbamate intermediate, which cyclizes under basic conditions to yield the benzothiazole ring.

- Yield : 75–85% after recrystallization from ethanol.

Analytical Data :

- ¹H-NMR (DMSO-d₆) : δ 7.14 (d, J = 7.6 Hz, 1H, H-5), 6.91 (d, J = 7.6 Hz, 1H, H-7), 4.19–4.04 (m, 2H, OCH₂CH₃), 1.29 (t, J = 7.0 Hz, 3H, CH₃).

Synthesis of 1,3-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride

Chlorosulfonation of 1,3-Dimethyl-1H-Pyrazole

The pyrazole sulfonyl chloride is prepared via direct sulfonation followed by chlorination:

- Reagents : 1,3-Dimethyl-1H-pyrazole, chlorosulfonic acid (ClSO₃H).

- Conditions : Dropwise addition of ClSO₃H at 0°C, stirring for 2 hours, then quenching with ice.

- Mechanism : Electrophilic substitution at the pyrazole’s 4-position, followed by conversion to the sulfonyl chloride.

- Yield : 60–70% after purification by vacuum distillation.

Analytical Data :

Coupling to Form the Sulfonamide Bond

Nucleophilic Substitution Reaction

The final step involves reacting 6-ethoxy-1,3-benzothiazol-2-amine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base:

- Reagents : Pyridine or triethylamine (Et₃N), dichloromethane (DCM).

- Conditions : Stirring at room temperature for 4–6 hours under nitrogen.

- Mechanism : The amine attacks the electrophilic sulfur atom, displacing chloride and forming the sulfonamide bond.

- Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Data :

- ¹H-NMR (CDCl₃) : δ 8.77 (s, 1H, pyrazole H-5), 7.29 (d, 1H, benzothiazole H-5), 4.19 (q, 2H, OCH₂), 3.21 (s, 3H, N-CH₃), 2.10 (s, 3H, C-CH₃).

- HRMS (ESI) : m/z calculated for C₁₅H₁₇N₄O₃S₂ [M+H]⁺: 377.0845; found: 377.0848.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines sulfonation and coupling in a single vessel:

Microwave-Assisted Coupling

Microwave irradiation reduces reaction time:

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Byproduct Formation : Over-sulfonation of the pyrazole ring is mitigated by controlling ClSO₃H stoichiometry.

- Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively separates the sulfonamide from unreacted amine.

- Solvent Choice : DCM minimizes side reactions compared to THF.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides, triethylamine, and dichloromethane.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.

Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on cellular processes.

Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.

Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular weight: 365.45 g/mol (calculated).

- LogP: Estimated ~2.8 (based on ethoxy and methyl substituents enhancing lipophilicity).

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

Impact of Substituents :

Functional Group Modifications in Linked Moieties

Key Observations :

- Pyrazole vs. Thiazolidinone: The 1,3-dimethylpyrazole in the target compound may confer greater metabolic resistance compared to thiazolidinones, which are prone to ring-opening .

- Sulfonamide vs. Thioether : Sulfonamide-linked compounds often exhibit broader pharmacokinetic profiles, while thioethers (e.g., ) may enhance membrane permeability .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide features a unique combination of benzothiazole and pyrazole moieties. Its molecular formula is , which contributes to its solubility and potential bioactivity.

1. Antimicrobial Activity

Research indicates that compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibit substantial antimicrobial properties.

Key Findings:

- Inhibition of Bacterial Growth: Studies have shown that benzothiazole derivatives can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound has demonstrated effective inhibition against Mycobacterium tuberculosis by targeting specific enzymes involved in its metabolism .

| Compound Class | Notable Bacterial Strains Inhibited | Mechanism of Action |

|---|---|---|

| Benzothiazole Derivatives | E. coli, S. aureus, M. tuberculosis | Enzyme inhibition |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies.

Case Studies:

- Cell Line Studies: Research has indicated that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a derivative similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide was found to induce apoptosis in MCF-7 cells at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest |

3. Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been explored.

Research Insights:

- Cytokine Inhibition: In vitro assays demonstrated that N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential therapeutic application in inflammatory diseases .

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-alpha | 76 |

| IL-6 | 93 |

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide and various biological targets. These studies suggest that the compound binds effectively to proteins involved in disease mechanisms, enhancing its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.